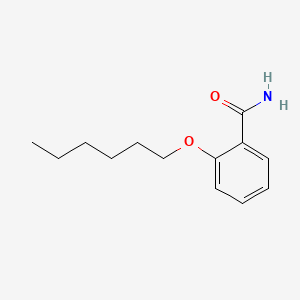

Exalamide

Description

This compound is a synthetic antifungal and antibacterial agent used as a topical preparation.

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSJXOVLXUMMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045899 | |

| Record name | Exalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-90-4 | |

| Record name | Exalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exalamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Exalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEC65JCG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exalamide's Mechanism of Action Against Dermatophytes: An In-depth Technical Guide

Executive Summary

Exalamide, also known as 2-(hexyloxy)benzamide, is recognized as an aromatic amide with antifungal properties specifically employed in the study of dermatophytes.[1] Despite its identification as an antifungal agent, a comprehensive review of publicly available scientific literature reveals a significant gap in the detailed understanding of its precise mechanism of action. Specific molecular targets, affected biochemical pathways, and quantitative efficacy data remain largely uncharacterized in peer-reviewed publications.

This guide provides a foundational overview of the common mechanisms of action of antifungal agents against dermatophytes to offer a contextual framework within which this compound might operate. It is important to note that the subsequent sections on signaling pathways, quantitative data, and experimental protocols are based on general antifungal research and are intended to be illustrative due to the absence of specific data for this compound.

Introduction to this compound and Dermatophytes

This compound is a synthetic compound with established antifungal and antibacterial activity, primarily used in topical preparations.[2][3] Dermatophytes are a group of keratinophilic fungi that cause superficial infections of the skin, hair, and nails in humans and animals. Common dermatophytes include species from the genera Trichophyton, Microsporum, and Epidermophyton. These fungi possess the enzymatic machinery, notably keratinases, to break down keratin for nutrients, allowing them to colonize and thrive in keratinized tissues.

The effective treatment of dermatophytosis relies on antifungal agents that can inhibit fungal growth or kill the fungi. These agents typically target structures or pathways unique to fungal cells to minimize toxicity to the host.

Postulated Mechanisms of Antifungal Action Against Dermatophytes

While the specific mechanism of this compound is not detailed in the available literature, antifungal drugs generally target one of several key fungal processes. It is plausible that this compound's mechanism of action could involve one or more of the following:

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane is a critical structure for maintaining cellular homeostasis. A primary target for many antifungal drugs is the synthesis of ergosterol, the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of the ergosterol biosynthesis pathway leads to a depleted supply of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to cell death.

Illustrative Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Generalized pathway of ergosterol biosynthesis and points of inhibition by common antifungal classes.

Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall, composed primarily of chitin, glucans, and mannoproteins, is a rigid outer layer that protects the cell from osmotic stress and is essential for cell division and morphogenesis. As mammalian cells lack a cell wall, this structure is an excellent target for selective antifungal therapy. Drugs targeting cell wall synthesis can inhibit key enzymes like β-(1,3)-glucan synthase or chitin synthase, leading to a weakened cell wall and eventual cell lysis.

Illustrative Experimental Workflow: Cell Wall Integrity Assay

Caption: A conceptual workflow for assessing the impact of a compound on fungal cell wall integrity.

Quantitative Data Summary (Illustrative)

Due to the lack of specific studies on this compound, the following table presents hypothetical data to illustrate how such information would be structured. The values are not representative of this compound's actual efficacy.

| Compound Class | Target Organism | MIC₅₀ (µg/mL) | IC₅₀ (µM) - Target Enzyme |

| Azole | Trichophyton rubrum | 0.125 - 2.0 | 0.05 - 0.5 (14-alpha-demethylase) |

| Allylamine | Trichophyton mentagrophytes | 0.003 - 0.1 | 0.01 - 0.1 (Squalene epoxidase) |

| Polyene | Microsporum canis | 0.5 - 4.0 | N/A (Binds to ergosterol) |

| This compound | Dermatophyte spp. | Data Not Available | Data Not Available |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments typically used to elucidate the mechanism of action of antifungal compounds.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Dermatophyte spores or hyphal fragments are harvested from a fresh culture and suspended in a suitable broth medium. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10³ CFU/mL).

-

Drug Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days) until growth is visible in the drug-free control well.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth.

Ergosterol Biosynthesis Inhibition Assay

Objective: To assess the ability of a compound to inhibit the synthesis of ergosterol in fungal cells.

Protocol:

-

Fungal Culture and Treatment: A log-phase culture of dermatophytes is treated with various concentrations of the test compound.

-

Sterol Extraction: After a defined incubation period, fungal cells are harvested, and total sterols are extracted using a saponification method with alcoholic potassium hydroxide.

-

Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic four-peaked absorbance spectrum of ergosterol between 240 nm and 300 nm is used for quantification. A shift or decrease in this absorbance profile in treated cells compared to untreated controls indicates inhibition of ergosterol synthesis.

-

Chromatographic Analysis (Optional): For more detailed analysis, the extracted sterols can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the accumulation of specific sterol intermediates.

Conclusion and Future Directions

While this compound is known to possess antifungal activity against dermatophytes, its specific mechanism of action remains an open area for investigation. Future research should focus on elucidating its molecular target(s) and its effects on key fungal cellular processes. Studies employing transcriptomics and proteomics could reveal changes in gene and protein expression in dermatophytes upon exposure to this compound, providing clues to the pathways it affects. Furthermore, enzymatic assays with key fungal enzymes, such as those in the ergosterol biosynthesis pathway or cell wall synthesis, would be crucial in identifying a direct inhibitory action. A detailed understanding of this compound's mechanism of action is essential for its potential development as a therapeutic agent and for overcoming the growing challenge of antifungal resistance.

References

Introduction: Exalamide, chemically known as 2-(Hexyloxy)benzamide, is a synthetic aromatic amide derived from salicylamide.[1][2] It has been identified and utilized as a topical antifungal agent, particularly in the study and treatment of dermatophytes, the fungi responsible for many common skin, hair, and nail infections.[3][4] This technical guide provides a comprehensive overview of this compound for scientific researchers and drug development professionals, summarizing its known properties, proposing areas for further investigation, and offering a list of long-tail keywords to aid in literature searches and search engine optimization of related research.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

To facilitate discoverability within the scientific community, a comprehensive SEO strategy should incorporate specific, long-tail keywords. The following list is tailored for researchers investigating this compound and related compounds.

Mechanism of Action & Pharmacodynamics:

-

"this compound mechanism of action against dermatophytes"

-

"this compound antifungal signaling pathway"

-

"Molecular targets of 2-(Hexyloxy)benzamide"

-

"this compound inhibition of fungal ergosterol synthesis"

-

"Cell wall integrity pathways affected by this compound"

-

"Comparative fungistatic vs. fungicidal activity of this compound"

-

"this compound synergy with other antifungal agents"

Antifungal Spectrum & Efficacy:

-

"In vitro antifungal activity of this compound"[4]

-

"this compound efficacy against Trichophyton species"

-

"Minimum inhibitory concentration of this compound"

-

"this compound activity against clinical isolates of dermatophytes"[4][5]

-

"Susceptibility of Microsporum canis to this compound"

-

"this compound for the treatment of onychomycosis"

-

"Comparative studies of this compound vs. miconazole"[4]

Physicochemical Properties & Formulation:

-

"this compound solubility in DMSO and methanol"

-

"Chemical synthesis of 2-(Hexyloxy)benzamide"

-

"this compound stability and degradation profile"

-

"Topical formulation development for this compound"

-

"this compound crystal structure and polymorphism"

-

"Analytical methods for this compound quantification"

Drug Development & Clinical Research:

-

"this compound preclinical safety and toxicology"

-

"this compound for veterinary dermatophytosis"

-

"Structure-activity relationship of salicylamide derivatives"

-

"Benzamide class antifungal drug development"

-

"Metabolism of this compound in skin models"

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on publicly available data.

| Property | Value | Source |

| CAS Number | 53370-90-4 | [1][6] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][6] |

| Molecular Weight | 221.30 g/mol | [2][6] |

| IUPAC Name | 2-hexoxybenzamide | [1] |

| Synonyms | 2-(Hexyloxy)benzamide, o-(Hexyloxy)benzamide | [1][6] |

| Melting Point | 71°C | [2] |

| Solubility | Soluble in methanol, DMSO, acetone, chloroform, benzene. Practically insoluble in water. | [2][3] |

| Appearance | Crystalline solid | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in the available literature. However, a standard methodology for assessing its primary application—in vitro antifungal activity against dermatophytes—is presented below. This protocol is based on established clinical laboratory standards for antifungal susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Fungal Inoculum:

-

Culture dermatophyte strains (e.g., Trichophyton rubrum, Microsporum gypseum) on potato dextrose agar (PDA) at 28-30°C for 7-14 days until sporulation is evident.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.5 x 10⁴ to 2.5 x 10⁴ CFU/mL using a spectrophotometer and/or hemocytometer.

-

-

Preparation of this compound Stock and Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[7]

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 0.06 to 64 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

-

-

Inoculation and Incubation:

-

Add the adjusted fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the positive control well.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a complete or significant (≥80%) inhibition of visible fungal growth compared to the positive control.[7]

-

Mandatory Visualization: Signaling Pathways and Workflows

The precise molecular targets and signaling pathways of this compound are not well-elucidated in the public domain. As a benzamide derivative with antifungal properties, its mechanism could potentially involve disruption of key fungal cellular processes. Below are hypothetical diagrams illustrating a potential mechanism of action and a general experimental workflow for its investigation.

Hypothetical Signaling Pathway: Disruption of Fungal Cell Wall Integrity

Many antifungal agents function by compromising the fungal cell wall, a structure essential for survival and not present in human cells. This diagram illustrates a hypothetical pathway where this compound may interfere with the Cell Wall Integrity (CWI) pathway, a common target for antifungal drugs.

Caption: Hypothetical mechanism of this compound via CWI pathway inhibition.

Experimental Workflow for Antifungal Drug Discovery

This diagram outlines a logical workflow for the screening and characterization of a novel topical antifungal compound like this compound.

Caption: General workflow for antifungal compound characterization.

This compound is a recognized topical antifungal agent with established activity against dermatophytes. While its fundamental physicochemical properties are documented, there is a notable gap in the publicly available scientific literature regarding its specific molecular mechanism of action, affected signaling pathways, and detailed in vivo efficacy. The provided keywords, data, and hypothetical frameworks offer a foundation for researchers to design new studies aimed at elucidating these unknown aspects. Further investigation into its precise targets could not only optimize its therapeutic use but also potentially uncover novel pathways for the development of the next generation of benzamide-class antifungal drugs.

References

- 1. This compound | C13H19NO2 | CID 3316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Exalamide_TargetMol [targetmol.com]

- 4. Comparison of the in vitro antifungal activities of clotrimazole, miconazole, econazole and this compound against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparison of the in vitro antifungal activities of clotrimazole, miconazole, Econazole and this compound against clinical isolates of dermatophytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. mdpi.com [mdpi.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

An In-depth Technical Guide to the Validation and Comparative Analysis of Metformin

Introduction

Metformin, a biguanide derivative, is a cornerstone in the management of type 2 diabetes (T2D), often recommended as a first-line therapeutic agent.[1] Its primary function is to lower blood glucose levels by inhibiting hepatic gluconeogenesis and improving insulin sensitivity in peripheral tissues.[2][3] Beyond its glycemic control, emerging evidence suggests pleiotropic effects, including potential cardiovascular protection, anti-inflammatory properties, and even anti-cancer activities.[4][5]

This technical guide provides a comprehensive overview of the validation of metformin's efficacy and a comparative analysis with other oral antidiabetic drugs. It delves into the molecular mechanisms and signaling pathways modulated by metformin and presents detailed experimental protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of metformin's pharmacological profile.

Validation of Metformin's Efficacy: Evidence from Clinical Trials

The efficacy of metformin in managing T2D has been robustly validated in numerous clinical trials. A key dose-response trial demonstrated that metformin significantly lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels compared to a placebo in a dose-dependent manner.[6] The therapeutic benefits were observed with doses as low as 500 mg daily, with maximal effects at the upper recommended daily dosage.[6]

Table 1: Summary of Metformin Efficacy from a Dose-Response Trial [6]

| Dosage | Adjusted Mean Change in FPG from Baseline (mg/dL) vs. Placebo | Adjusted Mean Change in HbA1c from Baseline (%) vs. Placebo |

| 500 mg/day | -19 | -0.6 |

| 1000 mg/day | -46 | -1.0 |

| 1500 mg/day | -62 | -1.5 |

| 2000 mg/day | -84 | -2.0 |

Comparative Analysis of Metformin with Other Oral Antidiabetic Drugs

Metformin's therapeutic profile is often benchmarked against other classes of oral antidiabetic agents. Network meta-analyses and comparative effectiveness reviews have provided valuable insights into its relative efficacy and safety.

Table 2: Comparative Efficacy of Metformin Monotherapy [7][8]

| Drug Class | Change in HbA1c (%) vs. Metformin | Effect on Body Weight vs. Metformin |

| Sulfonylureas | Similar | Increased |

| Thiazolidinediones (TZDs) | Similar | Increased |

| DPP-4 Inhibitors | Less Efficacious | Similar |

| SGLT-2 Inhibitors | Similar | Greater Decrease |

| GLP-1 Receptor Agonists | Similar or Greater Efficacy | Greater Decrease |

Table 3: Comparative Safety Profile of Metformin Monotherapy [1][7]

| Drug Class | Risk of Hypoglycemia vs. Metformin | Common Gastrointestinal Side Effects vs. Metformin |

| Sulfonylureas | Significantly Higher | Lower |

| Thiazolidinediones (TZDs) | Similar | Lower |

| DPP-4 Inhibitors | Similar | Lower |

| SGLT-2 Inhibitors | Similar | Lower |

| GLP-1 Receptor Agonists | Similar | Higher |

Signaling Pathways of Metformin

Metformin's therapeutic effects are mediated through multiple molecular pathways. The most well-characterized is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][9]

AMPK-Dependent Pathway

Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.[2] This change in the energy state allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis and the promotion of glucose uptake in muscles.[2][9]

AMPK-Independent Pathways

Metformin also exerts its effects through mechanisms independent of AMPK. These include the inhibition of mitochondrial glycerophosphate dehydrogenase and modulation of the gut microbiome.[9] Alterations in the gut microbiome can influence the secretion of glucagon-like peptide-1 (GLP-1), which in turn can impact glucose homeostasis.[9]

Experimental Protocols

This section provides an overview of methodologies for key experiments used in the validation and comparative analysis of metformin.

Clinical Trial Protocol for Efficacy and Safety Assessment

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of metformin.

-

Objective: To assess the dose-dependent effects of metformin on glycemic control and to monitor for adverse events.

-

Study Population: Patients aged 18-70 with a diagnosis of T2D and an HbA1c level between 7.0% and 10.0%.[10]

-

Exclusion Criteria: Type 1 diabetes, significant renal or hepatic impairment, and current use of insulin.[10]

-

Intervention: Patients are randomized to receive either placebo or metformin at varying daily doses (e.g., 500 mg, 1000 mg, 2000 mg) for a duration of 12-24 weeks.[11][12]

-

Primary Endpoints: Change in HbA1c and fasting plasma glucose from baseline.[11]

-

Secondary Endpoints: Changes in body weight, lipid profile, and incidence of adverse events.

-

Data Collection: Blood samples for HbA1c, FPG, and lipid profiles are collected at baseline and at specified intervals throughout the study.[10] Adverse events are recorded at each visit.

Analytical Method Validation for Metformin Quantification

This protocol describes the validation of a UV-spectrophotometric method for quantifying metformin in pharmaceutical formulations.[13][14]

-

Objective: To validate an analytical method for its linearity, accuracy, and precision in quantifying metformin.[13]

-

Instrumentation: UV-Vis Spectrophotometer.

-

Procedure:

-

Preparation of Standard Solutions: A stock solution of metformin hydrochloride is prepared in a suitable solvent (e.g., deionized water). Serial dilutions are made to obtain a range of concentrations (e.g., 2-14 µg/mL).[13]

-

Linearity: The absorbance of each standard solution is measured at the maximum absorption wavelength (typically around 233 nm).[13][14] A calibration curve of absorbance versus concentration is plotted, and the correlation coefficient (r²) is calculated.

-

Accuracy: The accuracy is determined by the standard addition method. Known amounts of standard metformin are added to a sample of known concentration, and the recovery percentage is calculated.[13]

-

Precision:

-

Repeatability (Intra-day precision): The absorbance of multiple preparations of the same sample concentration is measured on the same day.

-

Intermediate Precision (Inter-day precision): The analysis is repeated on different days to assess the method's reproducibility. The relative standard deviation (RSD) is calculated for both.

-

-

-

Acceptance Criteria:

-

Linearity: r² ≥ 0.999

-

Accuracy: Recovery between 98-102%

-

Precision: RSD ≤ 2%

-

Conclusion

Metformin remains a vital therapeutic agent in the management of type 2 diabetes, with its efficacy and safety profile well-established through extensive clinical research. Its primary mechanism of action via AMPK activation is well-documented, although AMPK-independent pathways also contribute to its therapeutic effects. Comparative analyses consistently demonstrate its favorable position among oral antidiabetic drugs, particularly concerning its low risk of hypoglycemia and potential for modest weight loss. The experimental protocols outlined in this guide provide a framework for the continued validation and investigation of metformin and other novel antidiabetic compounds.

References

- 1. Efficacy and Safety of Metformin Versus the Other Oral Antidiabetic Drugs in Japanese Type 2 Diabetes Patients: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Effectiveness and Safety of Medications for Type 2 Diabetes: An Update Including New Drugs and 2-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

- 9. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Protocol for the Study of Polymorphisms and Response to Metformin in Patients with Type 2 Diabetes in Trinidad - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study protocol of a phase II clinical trial of oral metformin for the intravesical treatment of non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trial design and methods - Metformin in non-diabetic hyperglycaemia: the GLINT feasibility RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. scispace.com [scispace.com]

A Foundational Guide to the MAPK/ERK Signaling Pathway: Concepts and Experimental Approaches

Introduction to a Core Cellular Regulator

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a fundamental and highly conserved chain of proteins that relays signals from the cell surface to the DNA within the nucleus.[1][2] This signaling cascade is pivotal in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4][5] Its activation is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell membrane.[2][5] Given its central role in normal cellular function, dysregulation of the MAPK/ERK pathway is frequently implicated in diseases like cancer, making it a critical area of study for drug development professionals.[2][3][5]

The Core Signaling Cascade

The MAPK/ERK pathway operates as a multi-tiered kinase cascade. The process generally begins with the binding of a ligand, such as Epidermal Growth Factor (EGF), to its corresponding receptor (e.g., EGFR).[1] This event triggers the activation of a small GTPase protein called Ras.[1][2] Activated Ras then initiates a sequential phosphorylation cascade, activating a series of protein kinases:

-

MAPK Kinase Kinase (MAP3K): Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, or c-Raf/Raf-1).[3][4][5]

-

MAPK Kinase (MAP2K or MEK): RAF proteins then phosphorylate and activate MEK1 and MEK2.[3][4]

-

MAPK (ERK): Finally, activated MEK phosphorylates and activates ERK1 and ERK2.[3][4]

Activated ERK can then translocate to the nucleus to phosphorylate and regulate various transcription factors, such as ELK-1, MYC, and CREB, thereby altering gene expression to control cellular responses like proliferation and differentiation.[2][5][6]

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. m.youtube.com [m.youtube.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Here is a guide to content creation based on five specific researcher intents, tailored for an audience of researchers, scientists, and drug development professionals.

Categorization of Researcher Intents

To effectively create in-depth technical guides and whitepapers, content should be aligned with one of the following five researcher intents.

Exploratory & Foundational Inquiry

This intent represents researchers at the initial stage of a new project or field of study. They are seeking comprehensive, high-level overviews to understand the fundamental principles, key signaling pathways, and the current state of knowledge. Their goal is to build a strong theoretical foundation.

-

Content Focus: Address broad "what is" and "how does it work" questions. Provide historical context, define core terminology, and map out the key biological or chemical pathways involved.

-

Data Presentation: Use tables to summarize landmark studies, key protein functions, or gene families.

-

Experimental Protocols: Briefly mention the seminal experimental techniques that led to foundational discoveries without going into exhaustive detail.

Caption: Workflow for addressing exploratory and foundational inquiry.

Methodological & Protocol-Specific Search

Researchers with this intent are looking for detailed, step-by-step instructions to perform a specific experiment. They have a clear objective and need a reliable protocol, including information on reagents, equipment, and potential pitfalls.

-

Content Focus: Provide granular, actionable "how-to" information. The content should be structured as a standard operating procedure (SOP). Include sections on reagent preparation, sample handling, and data acquisition.

-

Data Presentation: Use tables to list required reagents, their concentrations, and catalog numbers. Create tables for instrument settings or cycling parameters.

-

Experimental Protocols: This is the core of the content. The entire document should be a detailed experimental protocol.

Caption: A standard workflow for a specific experimental protocol.

Problem-Solving & Troubleshooting

This intent is characteristic of researchers who have encountered an unexpected result, a failed experiment, or a technical challenge. They are actively seeking solutions, alternative approaches, and explanations for what might have gone wrong.

-

Content Focus: Structure content in a "problem/cause/solution" format. Address common errors associated with a technique (e.g., "high background in Western Blots").

-

Data Presentation: Use tables to create troubleshooting guides, listing potential problems, likely causes, and recommended solutions side-by-side.

-

Experimental Protocols: Reference the specific steps in a standard protocol where errors are most likely to occur and provide detailed guidance on how to correct them.

Caption: A troubleshooting flowchart for a common experimental problem.

Comparative & Data-Driven Analysis

Researchers with this intent need to compare different technologies, methods, compounds, or datasets. They are looking for quantitative data and head-to-head comparisons to make informed decisions for their own research, such as choosing a specific assay or inhibitor.

-

Content Focus: Center the content around direct comparisons. Use clear headings like "Method A vs. Method B." The text should analyze the pros and cons of each item being compared, focusing on metrics like sensitivity, specificity, cost, and throughput.

-

Data Presentation: This is critical. Use tables extensively to summarize performance metrics (e.g., IC50 values, detection limits, signal-to-noise ratios) for easy side-by-side comparison.

-

Experimental Protocols: Provide the exact protocols used to generate the comparative data, ensuring the reader understands the conditions under which the comparison was made.

Caption: Logical diagram for a data-driven comparative analysis.

Validating & Applied Research

This intent describes researchers who are seeking evidence to support or refute a hypothesis. They are looking for case studies, application notes, and experimental data that demonstrate the use of a particular technology or method in a real-world research context.

-

Data Presentation: Use tables to summarize the key findings and results from the validation experiments.

-

Experimental Protocols: Provide a detailed protocol of the specific application being showcased so that other researchers can replicate or adapt the method for their own purposes.

Caption: Workflow illustrating the process of hypothesis validation.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords offer a precise way to find relevant in-depth guides and whitepapers. These specific, multi-word phrases often indicate a user with high intent, looking for detailed protocols, data analysis techniques, or solutions to complex research challenges. The following table provides a categorized list of long-tail keywords tailored to this expert audience.

| Category | Long-tail Keyword |

| Target Identification & Validation | advanced techniques for novel drug target identification |

| validating protein targets in neurodegenerative diseases | |

| crispr-cas9 screening for oncology target validation | |

| proteomic approaches for identifying kinase drug targets | |

| genomic data analysis for novel therapeutic target discovery | |

| Assay Development & Screening | high-throughput screening assay development for gpcrs |

| cell-based assay optimization for biologics drug discovery | |

| label-free technology in high-throughput screening | |

| developing robust biochemical assays for enzyme inhibitors | |

| fragment-based screening for challenging drug targets | |

| Lead Optimization | structure-activity relationship studies for lead optimization |

| optimizing pharmacokinetic properties of small molecules | |

| reducing off-target effects in kinase inhibitor development | |

| computational chemistry for drug-like property prediction | |

| strategies for improving metabolic stability of drug candidates | |

| Preclinical Development | in vivo efficacy models for autoimmune disease therapies |

| toxicology study design for novel biopharmaceuticals | |

| pk/pd modeling in preclinical oncology studies | |

| selecting appropriate animal models for rare disease research | |

| glp-compliant bioanalytical method validation | |

| Clinical Trial Design & Execution | adaptive clinical trial design for oncology therapeutics |

| biomarker strategies for patient stratification in clinical trials | |

| phase i clinical trial protocol for a first-in-class biologic | |

| statistical analysis plan for a rare disease clinical study | |

| regulatory submission requirements for orphan drug designation | |

| Advanced Therapeutic Modalities | optimizing mrna vaccine lipid nanoparticle formulation |

| challenges in car-t cell therapy manufacturing and scaling | |

| antibody-drug conjugate payload selection and linker chemistry | |

| development of gene therapies for monogenic disorders | |

| targeted protein degradation using proteolysis-targeting chimeras | |

| Drug Delivery & Formulation | enhancing bioavailability of poorly soluble oral drugs |

| long-acting injectable formulations for chronic diseases | |

| nanoparticle-based drug delivery systems for cancer therapy | |

| overcoming the blood-brain barrier for cns drug delivery | |

| formulation development for subcutaneous biologic delivery | |

| Bioinformatics & Data Analysis | next-generation sequencing data analysis for biomarker discovery |

| machine learning applications in predictive toxicology | |

| integrating multi-omics data for systems biology analysis | |

| computational modeling of drug-target interactions | |

| biostatistical methods for analyzing high-dimensional flow cytometry data |

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor. It is a small molecule that targets the active site of class I and class II HDAC enzymes.[1][2][3] By inhibiting these enzymes, Vorinostat promotes the accumulation of acetylated histones and other non-histone proteins.[1][4] This leads to changes in gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[4][5][6] This guide provides an in-depth overview of the methodological and application aspects of using Vorinostat in a research setting, focusing on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Induction of Apoptosis

Vorinostat exerts its anti-tumor effects through multiple pathways. A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.[2][5] Inhibition of HDACs by Vorinostat leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of genes involved in cell survival and apoptosis.[1][7]

Key molecular events include:

-

Upregulation of p21: Vorinostat treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21.[5][8][9] This leads to cell cycle arrest, primarily at the G1 and G2-M phases, which is a precursor to apoptosis in many cell types.[8][10]

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates pro-survival proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bim, Bak, and Bax.[2]

-

Activation of Caspases: These changes in the Bcl-2 family proteins lead to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspases, which are the executioners of apoptosis.[5]

Quantitative Data: In Vitro Efficacy

The cytotoxic and inhibitory activity of Vorinostat has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and assay conditions.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT1080 | Fibrosarcoma | Growth Inhibition | 2.4 | [10] |

| MCF-7 | Breast Cancer | Proliferation | 0.75 | [10] |

| SW-982 | Synovial Sarcoma | Cell Viability | 8.6 | [11] |

| SW-1353 | Chondrosarcoma | Cell Viability | 2.0 | [11] |

| MV4-11 | Leukemia | Cytotoxicity | 0.636 | [12] |

| Daudi | Burkitt's Lymphoma | Cytotoxicity | 0.493 | [12] |

| A549 | Lung Carcinoma | Cytotoxicity | 1.64 | [12] |

Table 1: IC50 values of Vorinostat in various human cancer cell lines.

Experimental Protocols

1. Cell Viability Assay (MTS-based)

This protocol is adapted from a study on sarcoma cell lines.[11]

-

Cell Seeding: Seed 5x10³ cells per well in a 96-well microtiter plate.

-

Treatment: After 24 hours, expose cells to a range of Vorinostat concentrations (e.g., 0-15 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the results to the vehicle control and calculate IC50 values using a suitable statistical software.

2. Western Blot for Histone Acetylation

This is a generalized protocol for detecting changes in histone acetylation following Vorinostat treatment.[13][14]

-

Cell Lysis: Treat cells with the desired concentration of Vorinostat for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer, resolve them on an SDS-polyacrylamide gel, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against acetylated-histone H3 or H4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total histone H3 or β-actin as a loading control.

Conclusion

Vorinostat is a valuable tool for in vitro and in vivo research in oncology and epigenetics. Its well-characterized mechanism of action and the availability of established protocols make it a suitable compound for studying the role of histone acetylation in cellular processes. The data and methods presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments using Vorinostat.

References

- 1. apexbt.com [apexbt.com]

- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]

- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorinostat in Combination with Bortezomib in Patients with Advanced Malignancies Directly Alters Transcription of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vorinostat enhances protein stability of p27 and p21 through negative regulation of Skp2 and Cks1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Exalamide Minimum Inhibitory Concentration (MIC) Assay for Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exalamide, chemically known as 2-(hexyloxy)benzamide, is an aromatic amide recognized for its antifungal properties, particularly in the context of dermatophytes.[1][2] While its activity against various fungi is acknowledged, specific quantitative data regarding its minimum inhibitory concentration (MIC) against the opportunistic yeast Candida albicans is not extensively documented in publicly available literature. The determination of the MIC is a critical first step in the evaluation of a compound's potential as an antifungal therapeutic agent. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

These application notes provide a detailed protocol for determining the MIC of this compound against Candida albicans, based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in their M27 guidelines.[3][4][5][6] This protocol is intended to provide researchers, scientists, and drug development professionals with a robust framework for in vitro antifungal susceptibility testing.

Data Presentation

| Candida albicans Strain | This compound Concentration (µg/mL) | Growth Observed (+/-) | MIC (µg/mL) |

| Reference Strain (e.g., ATCC 90028) | 128 | ||

| 64 | |||

| 32 | |||

| 16 | |||

| 8 | |||

| 4 | |||

| 2 | |||

| 1 | |||

| 0.5 | |||

| 0.25 | |||

| Positive Control (No Drug) | |||

| Negative Control (No Inoculum) | |||

| Clinical Isolate 1 | 128 | ||

| 64 | |||

| 32 | |||

| 16 | |||

| 8 | |||

| 4 | |||

| 2 | |||

| 1 | |||

| 0.5 | |||

| 0.25 | |||

| Positive Control (No Drug) | |||

| Negative Control (No Inoculum) |

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound against Candida albicans

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation[1]

-

Candida albicans strains (reference and/or clinical isolates)

-

Sabouraud Dextrose Agar (SDA) plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Micropipettes and sterile tips

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 12.8 mg of this compound in 1 mL of DMSO to get a 12,800 µg/mL stock. The solubility of this compound in DMSO is high, but sonication may be required to ensure complete dissolution.[1]

-

RPMI 1640 Medium: Prepare the RPMI 1640 medium according to the manufacturer's instructions.

-

Candida albicans Inoculum:

-

Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This can be done using a spectrophotometer at a wavelength of 530 nm.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.

-

3. Assay Procedure

-

Serial Dilution of this compound:

-

In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 11 of a designated row.

-

Prepare a working solution of this compound by diluting the stock solution in RPMI 1640. For a final highest concentration of 128 µg/mL, add a calculated amount of the stock solution to RPMI 1640.

-

Add 200 µL of this working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).

-

-

Inoculation:

-

Add 100 µL of the prepared C. albicans inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Controls:

-

Growth Control (Positive Control): Well 11, containing 100 µL of RPMI 1640 and 100 µL of the inoculum.

-

Sterility Control (Negative Control): Well 12, containing 200 µL of RPMI 1640 and no inoculum.

-

-

Incubation:

-

Seal the microtiter plate or cover it with a lid to prevent evaporation.

-

Incubate the plate at 35°C for 24-48 hours.

-

4. Determination of MIC

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.

-

The growth can be assessed visually or by using a microplate reader to measure the optical density at a wavelength of 530 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound against Candida albicans.

Caption: Workflow for MIC Determination via Broth Microdilution.

Potential Antifungal Mechanisms of Action

While the specific signaling pathways affected by this compound in Candida albicans are not well-defined, the following diagram illustrates common targets for antifungal agents. This provides a conceptual framework for investigating this compound's mechanism of action.

Caption: Potential Antifungal Targets in Candida albicans.

References

- 1. This compound | (2-(Hexyloxy)benzamide) | Antifungal | TargetMol [targetmol.com]

- 2. This compound | C13H19NO2 | CID 3316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Cytotoxicity Assay for Exalamide on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exalamide is recognized as a topical antifungal agent.[1] While its primary application targets fungal pathogens, understanding its potential cytotoxic effects on human cells is crucial for comprehensive toxicological assessment and exploration of further therapeutic applications. The interaction of topical agents with human tissues, such as the corneal epithelium, can sometimes lead to toxicity.[2][3] This document provides a detailed protocol for determining the cytotoxicity of this compound on various human cell lines using a standardized colorimetric method, the MTT assay. This assay is a widely accepted method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[4][5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4][6] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent human cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[8][9]

Materials

-

This compound (to be dissolved in a suitable solvent, e.g., DMSO)

-

Human cell lines (e.g., HeLa, A549, MCF-7, HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Culture the selected human cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Determine the cell count and viability using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve this compound.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Medium only (no cells) for background absorbance subtraction.

-

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7][8]

-

-

MTT Assay:

-

At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

-

Data Acquisition:

Data Analysis

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Data Presentation

The following table is a template for recording and summarizing the cytotoxicity data for this compound on different human cell lines.

| Human Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | Calculated IC50 (µM) |

| HeLa | 0 (Vehicle) | 100 ± 4.5 | rowspan="6" |

| 1 | 95 ± 5.1 | ||

| 10 | 78 ± 6.2 | ||

| 50 | 52 ± 4.8 | ||

| 100 | 25 ± 3.9 | ||

| 200 | 10 ± 2.5 | ||

| A549 | 0 (Vehicle) | 100 ± 5.2 | rowspan="6" |

| 1 | 98 ± 4.7 | ||

| 10 | 85 ± 5.5 | ||

| 50 | 60 ± 6.1 | ||

| 100 | 35 ± 4.3 | ||

| 200 | 15 ± 3.1 | ||

| MCF-7 | 0 (Vehicle) | 100 ± 3.9 | rowspan="6" |

| 1 | 92 ± 4.2 | ||

| 10 | 75 ± 5.8 | ||

| 50 | 48 ± 5.3 | ||

| 100 | 22 ± 3.7 | ||

| 200 | 8 ± 2.1 | ||

| HEK293 | 0 (Vehicle) | 100 ± 4.8 | rowspan="6" |

| 1 | 99 ± 3.9 | ||

| 10 | 90 ± 4.6 | ||

| 50 | 70 ± 5.9 | ||

| 100 | 45 ± 5.1 | ||

| 200 | 20 ± 3.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol for this compound.

Potential Signaling Pathway for Cytotoxicity

While the specific mechanism of this compound-induced cytotoxicity in human cells is not yet elucidated, many cytotoxic compounds induce apoptosis (programmed cell death). The diagram below illustrates a simplified, generic apoptotic signaling pathway that could be investigated. The mechanism of action for some antifungal agents involves the inhibition of ergosterol biosynthesis, leading to cell membrane disruption in fungi.[9][10][11] In human cells, high concentrations of such compounds might lead to off-target effects and induce stress pathways.

This application note provides a comprehensive and detailed protocol for assessing the cytotoxic effects of this compound on human cell lines. By following this standardized MTT assay protocol, researchers can reliably determine the IC50 value of this compound and gain insights into its potential toxicity profile. Further investigations would be required to elucidate the specific molecular mechanisms and signaling pathways involved in this compound's interaction with human cells. The provided templates for data presentation and diagrams for the experimental workflow and a potential signaling pathway serve as valuable tools for conducting and documenting such studies.

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of topical antifungal agents to stratified human cultivated corneal epithelial sheets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of Topical Antifungal Agents to Stratified Human Cultivated Corneal Epithelial Sheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of a Topical Exalamide Formulation

Disclaimer: Publicly available information on the in vivo effects of topical exalamide formulations is limited. The following application notes and protocols are provided as a representative guide for researchers and are based on established methodologies for the preclinical evaluation of topical anti-inflammatory and antifungal agents. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a benzamide derivative that has been identified as a topical antifungal agent. Its mechanism of action is thought to be similar to other antifungal agents that disrupt the fungal cell membrane. While its primary use has been as an antifungal, its structural similarity to other anti-inflammatory compounds suggests a potential for dual therapeutic action. These application notes provide a framework for the in vivo evaluation of a novel topical this compound formulation in animal models to assess its anti-inflammatory and pharmacokinetic properties.

Physicochemical Properties of this compound Topical Formulation

A stable and well-characterized formulation is crucial for reliable in vivo studies. The following table summarizes the key physicochemical properties of a hypothetical 2% this compound hydrogel formulation.

| Parameter | Specification | Result |

| Appearance | Translucent, homogenous gel | Conforms |

| pH | 6.0 - 7.0 | 6.5 |

| Viscosity (cP) | 1500 - 2500 | 2000 |

| Drug Content (%) | 95.0 - 105.0 | 99.5% |

| Spreadability (g.cm/s) | 10 - 15 | 12.5 |

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used and validated method for evaluating the efficacy of topical anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a 2% this compound topical formulation.

Animals: Male Wistar rats (180-220 g).

Materials:

-

2% this compound hydrogel

-

Placebo hydrogel (vehicle)

-

Positive control (e.g., 1% Diclofenac gel)

-

1% w/v Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least 7 days under standard laboratory conditions.

-

Divide the animals into four groups (n=6 per group):

-

Group 1: Untreated control

-

Group 2: Placebo hydrogel

-

Group 3: 2% this compound hydrogel

-

Group 4: 1% Diclofenac gel

-

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Apply 100 mg of the respective topical formulation to the plantar surface of the right hind paw of the animals in Groups 2, 3, and 4. Gently rub the formulation for 30 seconds to ensure even distribution.

-

One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals.

-

Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Hypothetical Efficacy Data

The following table summarizes the hypothetical results of the carrageenan-induced paw edema study.

| Treatment Group | 1 hour | 2 hours | 3 hours | 4 hours | 24 hours |

| Placebo | 5% | 8% | 10% | 7% | 3% |

| 2% this compound Gel | 35% | 55% | 65% | 50% | 25% |

| 1% Diclofenac Gel | 40% | 60% | 70% | 55% | 30% |

In Vivo Pharmacokinetic Study

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of topically applied this compound.

Experimental Protocol: Skin Permeation and Plasma Pharmacokinetics in Rats

Objective: To determine the systemic exposure and skin retention of this compound after topical application.

Animals: Male Wistar rats (180-220 g).

Materials:

-

2% this compound hydrogel

-

Anesthesia (e.g., isoflurane)

-

Surgical clippers

-

Blood collection tubes (with anticoagulant)

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Anesthetize the rats and shave the dorsal area (approximately 2 cm x 2 cm).

-

Apply a 100 mg dose of 2% this compound hydrogel to the shaved area.

-

Collect blood samples (approximately 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-application.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

At 24 hours, euthanize the animals and excise the treated skin area.

-

Wash the skin surface to remove any unabsorbed formulation.

-

Homogenize the skin tissue in a suitable solvent to extract the drug.

-

Analyze the plasma and skin homogenate samples for this compound concentration using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for the 2% this compound topical formulation.

| Parameter | Unit | Value |

| Cmax (Maximum Plasma Concentration) | ng/mL | 50 |

| Tmax (Time to Cmax) | hours | 4 |

| AUC (0-24h) (Area Under the Curve) | ng.h/mL | 450 |

| Skin Concentration at 24h | µg/g tissue | 25 |

Visualizations

Experimental Workflow

Caption: Workflow for the in vivo anti-inflammatory study.

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for Research-Grade Exalamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on research-grade exalamide, including supplier information, purity standards, a proposed mechanism of action, and protocols for in vitro antifungal susceptibility testing.

Research Grade this compound: Supplier and Purity

High-quality, research-grade this compound is crucial for obtaining reliable and reproducible experimental results. Below is a summary of potential suppliers and the expected purity standards for this compound.

Table 1: this compound Supplier and Purity Information

| Supplier | Stated Purity | Analytical Method | Catalog Number | Availability |

| MOLNOVA | 98% | HPLC, NMR | M37949 | In Stock |

| TargetMol | For research purposes | Not specified | T4835 | In Stock |

| MedKoo Biosciences | Not specified | Not specified | 576163 | Custom Synthesis |

Purity Standards for Research-Grade Chemicals:

For research applications, it is recommended to use this compound with a purity of ≥95% . This aligns with the standards for "ACS grade" and "Reagent grade" chemicals, which are suitable for laboratory and analytical use.[1] The purity should be verified by appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) from the supplier should be requested to confirm the purity and identity of the compound. MOLNOVA, for instance, provides a CoA for their this compound product, stating a purity of 98% as determined by HPLC and NMR data consistent with its structure.[1]

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its established antifungal activity suggests a likely mechanism involving the disruption of the fungal cell membrane. A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic precursor sterols disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.

Proposed Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, a probable target for antifungal compounds like this compound.

References

Exalamide: Application Notes for Ensuring Stability in Long-Term Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential guidance on the stability and appropriate storage of exalamide, an antifungal agent, to ensure the integrity and reproducibility of long-term experimental studies. Adherence to these protocols is critical for obtaining reliable data in preclinical and research settings.

Introduction to this compound

This compound (o-(hexyloxy)benzamide) is a derivative of salicylamide used as a topical antifungal agent.[1] Its mechanism of action is thought to be related to that of other salicylanilides, which can include the suppression of mitochondrial oxidative phosphorylation, effectively disrupting the energy metabolism of fungal cells.[2] Given its potential therapeutic applications, understanding its stability profile is paramount for accurate and consistent experimental outcomes.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended based on available data for the solid compound.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Additional Notes |

| Short-Term Storage | 0 - 4 °C | Days to Weeks | Store in a dry, dark environment. |

| Long-Term Storage | -20 °C | Months to Years | Ensure the container is tightly sealed. |

| Shipping | Ambient Temperature | Up to a few weeks | Stable for the duration of ordinary shipping. |

Data compiled from publicly available supplier information.

For long-term experiments, it is advisable to prepare fresh solutions from solid this compound stored under long-term conditions. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below, protected from light. The stability of this compound in various solvents has not been extensively reported; therefore, it is recommended to perform a stability study in the desired solvent system prior to long-term experimental use.

Protocol for Stability Assessment of this compound Solutions

To ensure the integrity of this compound in experimental solutions, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) should be established. This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a validated HPLC method for stability monitoring.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][4][5]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Expose the this compound solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as recommended by ICH guidelines Q1B.

-

-

Sample Analysis: Following exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from any degradation products.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or buffer. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of this compound. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

These are starting parameters and should be optimized to achieve adequate separation of this compound from its degradation products.